molecular formula C5H4BClFNO2 B1593403 5-Chloro-2-fluoropyridine-3-boronic acid CAS No. 937595-70-5

5-Chloro-2-fluoropyridine-3-boronic acid

Cat. No. B1593403
CAS RN: 937595-70-5
M. Wt: 175.35 g/mol
InChI Key: ZUDXVHDVUTUTFH-UHFFFAOYSA-N
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Description

5-Chloro-2-fluoropyridine-3-boronic acid is a compound that has been studied for its potential applications in scientific research. This compound is a member of the pyridine family, which is a heterocyclic aromatic compound with a nitrogen atom in the ring. This compound has a number of interesting properties that make it useful for various scientific research applications. In

Scientific Research Applications

Fluorescence Quenching Studies

Research has explored the fluorescence quenching properties of boronic acid derivatives, including compounds similar to 5-chloro-2-fluoropyridine-3-boronic acid. These studies are significant in understanding the fluorescence behaviors of boronic acid compounds in various environments, which is critical in applications like sensing and imaging technologies. For example, the study by (Geethanjali et al., 2015) investigated the fluorescence quenching of boronic acid derivatives in alcohols, indicating potential applications in chemical analysis and biosensing.

Metal-Organic Frameworks (MOFs)

Boronic acids, including derivatives of this compound, have been used in the development of lanthanide metal-organic frameworks (LMOFs). These materials have applications in fluorescence detection and sensing. As reported by (Yang et al., 2017), boric acid can improve the selectivity and sensing efficiency of LMOFs, highlighting their potential in detecting ions like fluoride in various environments.

Synthesis of Fluoropyridines and Pyridones

Compounds like this compound are key intermediates in the synthesis of fluoropyridines and pyridones. These compounds have wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. The work by (Sutherland & Gallagher, 2003) illustrates the versatility of boronic acids in facilitating complex organic syntheses.

Boronic Acid-Diol Complexation

The complexation of boronic acids with diols, including those derived from this compound, is crucial in biomaterials. This complexation is essential in binding with biologically relevant molecules like saccharides. The study by (Brooks et al., 2018) highlights the importance of understanding these interactions for applications in sensing, delivery, and materials chemistry.

Catalysis and Chemical Reactions

Boronic acid derivatives are used as catalysts in various chemical reactions, including amide formation. The research by (Arnold et al., 2008) on N,N-di-isopropylbenzylamineboronic acid derivatives, for instance, provides insights into how modifications in boronic acid structures can enhance catalytic activity, relevant for organic synthesis and industrial chemistry.

Nanomaterials and Dendrimers

Boronic acids are integral in the synthesis of boron-based macrocycles and dendrimers. These nanostructures have potential applications in drug delivery, sensing, and material science. The research by (Christinat et al., 2007) demonstrates the use of boronic acids in creating complex nanomaterials with specific functionalities.

Sensing Applications

Boronic acids, including derivatives of this compound, are widely used in sensing applications. They interact with diols and Lewis bases, which is crucial in the development of chemical sensors. The mini-review by (Lacina et al., 2014) covers the diverse applications of boronic acids in sensing, from biological labelling to the development of therapeutics.

properties

IUPAC Name

(5-chloro-2-fluoropyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BClFNO2/c7-3-1-4(6(10)11)5(8)9-2-3/h1-2,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUDXVHDVUTUTFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1F)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30647886
Record name (5-Chloro-2-fluoropyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

937595-70-5
Record name (5-Chloro-2-fluoropyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloro-2-fluoropyridine-3-boronic Acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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